molecular formula C15H20O3 B1326081 Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate CAS No. 57821-80-4

Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate

Cat. No.: B1326081
CAS No.: 57821-80-4
M. Wt: 248.32 g/mol
InChI Key: PPABHXPDYGMDPA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, was synthesized and evaluated for its antimicrobial and antioxidant activities. The compound showed notable susceptibilities in these areas (Kumar et al., 2016).

  • Synthesis and Antioxidant Properties of Derivatives : Another study investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which includes compounds structurally similar to this compound. These compounds demonstrated significant antioxidant activity (Stanchev et al., 2009).

Catalytic and Synthetic Applications

  • Synthesis of Heterocycles : A versatile approach to synthesize diverse trifluoromethyl heterocycles was developed using Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, showcasing the utility of similar compounds in organic synthesis (Honey et al., 2012).

  • Biosynthesis of Optically Pure Compounds : Research has been conducted on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate esters using biocatalysis. This process involves the reduction of ethyl 4-chloro-3-oxobutanoate, a compound related to this compound (Ye et al., 2011).

Plant Growth Regulation

  • Growth-Regulating Activity on Plants : A study on the growth-regulating activity of 4-hydroxycoumarin derivatives, structurally related to this compound, demonstrated their influence on nitrogen-fixing soybean plants. This research highlights the potential agricultural applications of such compounds (Stanchev et al., 2010).

Properties

IUPAC Name

ethyl 4-oxo-4-(4-propylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-4-2/h6-9H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPABHXPDYGMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645850
Record name Ethyl 4-oxo-4-(4-propylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57821-80-4
Record name Ethyl γ-oxo-4-propylbenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57821-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-(4-propylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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